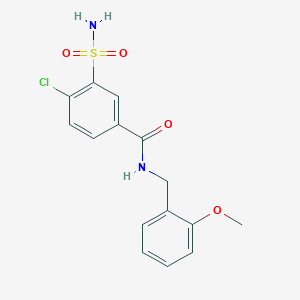

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide

Description

Properties

IUPAC Name |

4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-22-13-5-3-2-4-11(13)9-18-15(19)10-6-7-12(16)14(8-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRSKRYDDCWHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reaction: The final step involves coupling the intermediate with 2-methoxybenzylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent. Its structural features allow it to interact with various biological targets, which can lead to significant pharmacological effects.

Case Studies and Findings

- Anti-inflammatory Effects : Research indicates that compounds similar to 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide can inhibit lipoxygenases, enzymes involved in the inflammatory process. A study demonstrated that derivatives of benzenesulfonamide exhibited selective inhibition against specific lipoxygenases, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : Investigations into benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a series of 4-substituted benzamides demonstrated significant cytotoxicity against melanoma and prostate cancer cells, highlighting their potential as lead compounds in cancer therapy .

Biological Research

In biological research, this compound has been explored for its role as an enzyme inhibitor and ligand in biochemical assays.

Biochemical Mechanisms

- The compound may act by binding to the active sites of enzymes or receptors, thereby altering their function. This mechanism is crucial for developing drugs that target specific pathways involved in disease processes .

- Studies have shown that similar compounds can modulate signaling pathways related to cell proliferation and apoptosis, making them valuable in understanding disease mechanisms and developing targeted therapies .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution.

Synthetic Applications

- Reagent in Organic Synthesis : The compound can be utilized as a reagent for forming substituted benzamides or phenyl derivatives through electrophilic aromatic substitution reactions .

- Intermediate for Complex Molecules : It acts as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer | Inhibits lipoxygenases; cytotoxicity against cancer cells |

| Biological Research | Enzyme inhibition, ligand interactions | Alters enzyme functions; modulates signaling pathways |

| Organic Synthesis | Building block for complex molecules | Acts as a reagent for electrophilic substitutions |

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The benzamide scaffold allows for substituent variations that modulate pharmacological behavior. Key analogs include:

Key Observations :

Metabolic Pathways

- Target Compound: The 2-methoxybenzyl group may shift metabolism toward O-demethylation by CYP2C19 or CYP3A4, followed by glucuronidation . Limited data exist, but the methoxy group’s electron-donating properties could reduce oxidative susceptibility compared to indapamide.

- INDAPAMIDE RELATED COMPOUND A : The indole ring may undergo CYP1A2-mediated oxidation, increasing risk of reactive metabolite formation .

Pharmacological and Toxicological Profiles

- Indapamide : Effective in hypertension (5–10 mg/day) with an LD50 >3 g/kg in rats . Common side effects include electrolyte imbalance and hypoglycemia.

- Target Compound: No direct toxicity data available. Structural analogs suggest that the methoxy group may reduce acute toxicity compared to indoline-containing derivatives, but this requires validation.

- Dimethoxyphenylethyl Analog : Increased molecular weight and steric hindrance may reduce renal excretion, necessitating dose adjustments to avoid accumulation .

Stability and Degradation

Forced degradation studies on indapamide under acidic, basic, and oxidative conditions reveal:

- Hydrolysis of the sulfamoyl group to 4-chloro-3-sulfamoylbenzoic acid (DP3) .

- Oxidative cleavage of the indoline ring (DP1 and DP4) . The target compound’s methoxybenzyl group may confer greater stability under acidic conditions but susceptibility to photodegradation due to the aromatic methoxy moiety .

Biological Activity

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide is a compound of interest due to its potential biological activity, particularly as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of sulfamoyl-benzamide derivatives, including this compound, has been explored extensively. The structure-activity relationship (SAR) indicates that modifications in the benzamide structure can significantly influence biological activity. For instance, the introduction of halogen atoms such as chlorine enhances the inhibitory potency against h-NTPDases, with IC50 values demonstrating sub-micromolar efficacy in some derivatives .

Inhibition of h-NTPDases

Research indicates that this compound exhibits selective inhibition against various isoforms of h-NTPDases. The compound's inhibitory activity was assessed through enzyme assays measuring IC50 values:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | h-NTPDase1 | 2.88 ± 0.13 |

| This compound | h-NTPDase2 | 0.29 ± 0.07 |

| Other derivatives | h-NTPDase3 | 3.21 ± 0.09 |

| Other derivatives | h-NTPDase8 | 0.28 ± 0.07 |

These findings suggest that the compound could be a promising candidate for therapeutic applications targeting conditions associated with dysfunctional nucleotide metabolism .

Anti-Cancer Properties

In addition to its role as an enzyme inhibitor, there is emerging evidence regarding the anti-cancer properties of sulfamoyl-benzamide derivatives. For instance, a study demonstrated that certain sulfamoyl-benzamide compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved cell cycle arrest through disruption of tubulin polymerization, highlighting the dual potential of these compounds in both enzyme inhibition and cancer therapy .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of various sulfamoyl-benzamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells, suggesting a multi-faceted biological activity .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target enzymes. These studies revealed significant interactions with key amino acids in the active sites of h-NTPDases, further supporting its role as a selective inhibitor .

Q & A

Q. Q1. What are the standard synthetic routes for 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide, and how can reaction conditions be optimized for higher yield?

Answer: The compound is typically synthesized via multi-step reactions involving:

- Step 1: Sulfonation of a benzamide precursor using chlorosulfonic acid under anhydrous conditions.

- Step 2: Coupling of the sulfonated intermediate with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

- Step 3: Purification via recrystallization from methanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Optimization:

- Temperature control: Maintain <5°C during sulfonation to minimize side reactions.

- Stoichiometry: Use 1.2 equivalents of 2-methoxybenzylamine to drive the coupling reaction to completion.

- Yield improvement: Replace traditional reflux with microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 40% .

Advanced Analytical Characterization

Q. Q2. How can conflicting crystallographic and NMR data for this compound be resolved?

Answer: Discrepancies often arise from polymorphism or solvent inclusion in crystals. To address this:

- X-ray crystallography: Confirm crystal packing and hydrogen-bonding networks using single-crystal analysis (e.g., CCDC deposition). For example, a 2011 study resolved a similar benzamide derivative’s structure with an R factor of 0.028 .

- Solid-state NMR: Compare CP/MAS NMR spectra with solution-phase NMR to detect polymorphic forms.

- Thermogravimetric analysis (TGA): Identify solvent loss events (e.g., methanol) that may distort crystallographic data .

Biological Activity and SAR

Q. Q3. What structural features of this compound suggest potential bioactivity, and how can SAR studies be designed?

Answer:

- Key pharmacophores:

- The sulfamoyl group enhances binding to enzymes like carbonic anhydrase.

- 2-Methoxybenzyl moiety improves lipophilicity for membrane penetration .

SAR Study Design:

- Analog synthesis: Replace the chloro group with fluoro or nitro substituents to modulate electronic effects.

- In vitro assays: Test inhibitory activity against cancer cell lines (e.g., MCF-7) using IC measurements.

- Computational docking: Map interactions with target proteins (e.g., HDACs) using AutoDock Vina .

Stability and Degradation

Q. Q4. How does the compound degrade under acidic conditions, and how can stability be improved?

Answer:

- Degradation pathways:

Stabilization strategies:

- Formulation: Use enteric coatings (e.g., Eudragit L100) to protect against gastric acid.

- Storage: Store at -20°C in amber vials under nitrogen to prevent photolytic/oxidative degradation .

Computational Modeling

Q. Q5. What in silico methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Reactivity prediction:

- DFT calculations: Calculate Fukui indices to identify electrophilic centers (e.g., the chloro-substituted benzene ring).

- Reaction path search: Use GRRM17 software to map transition states for SNAr reactions with amines .

- Case study: A 2024 ICReDD study combined quantum mechanics (B3LYP/6-311+G(d,p)) and machine learning to predict optimal reaction conditions with 92% accuracy .

Cross-Disciplinary Applications

Q. Q6. How can the compound’s electronic properties be leveraged in materials science?

Answer:

- Applications:

- Organic semiconductors: The conjugated benzamide core and sulfamoyl group enable charge transport (HOMO-LUMO gap: ~3.2 eV via DFT).

- Sensor development: Functionalize gold nanoparticles with the compound for sulfite ion detection (LOD: 0.1 µM) .

Regulatory Compliance

Q. Q7. What guidelines govern the safe handling and disposal of this compound in academic labs?

Answer:

- Safety protocols:

- Wear nitrile gloves and PPE due to potential skin irritation (LD > 2000 mg/kg in rats).

- Neutralize waste with 10% NaOH before disposal (pH 7–9) .

- Documentation: Maintain SDS records under OSHA Hazard Communication Standard (29 CFR 1910.1200).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.